molecular formula C13H21BN2O3 B13940729 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B13940729
M. Wt: 264.13 g/mol
InChI Key: UIGAPINFOJLQPO-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with an ethoxy group at position 2, a pinacol boronate ester at position 5, and an amine group at position 2. Its molecular formula is C₁₃H₂₀BN₂O₃ (calculated molecular weight: 278.12 g/mol). The ethoxy group enhances lipophilicity compared to smaller alkoxy substituents, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl structures for pharmaceuticals .

The compound is primarily used as a versatile intermediate in drug discovery, particularly in kinase inhibitor synthesis and boron-containing therapeutics. Its structural design balances reactivity and stability, making it suitable for diverse coupling conditions .

Properties

Molecular Formula

C13H21BN2O3

Molecular Weight

264.13 g/mol

IUPAC Name

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

InChI

InChI=1S/C13H21BN2O3/c1-6-17-11-10(15)7-9(8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6,15H2,1-5H3

InChI Key

UIGAPINFOJLQPO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Ethoxy-3-nitropyridine or 2-ethoxypyridine derivatives serve as common starting points.
  • Bis(pinacolato)diboron (B2pin2) is the standard reagent for installing the boronate ester.
  • Palladium-based catalysts facilitate the borylation reaction.
  • Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are used to reduce nitro groups to amines.

Stepwise Synthetic Route

Step Reaction Description Reagents and Conditions Notes
1 Borylation of 2-ethoxy-3-nitropyridine at the 5-position Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., KOAc), inert atmosphere (N2 or Ar), elevated temperature (80–100 °C) Forms 2-ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine intermediate
2 Reduction of nitro group to amino group Hydrogen gas, Pd/C catalyst, solvent (e.g., ethanol or ethyl acetate), room temperature to mild heating Converts nitro group at 3-position to amino group, yielding target compound
3 Purification Flash chromatography on silica gel, elution with gradient of ethyl acetate/hexanes Ensures isolation of pure 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Experimental Details and Research Data

Borylation Reaction

  • Typically, the borylation is carried out by stirring a mixture of 2-ethoxy-3-nitropyridine (1 equiv), bis(pinacolato)diboron (1.2 equiv), palladium catalyst (2–5 mol%), and potassium acetate (3 equiv) in 1,4-dioxane or dimethylformamide (DMF) under nitrogen atmosphere.
  • Reaction temperature is maintained at 80–100 °C for 12–24 hours.
  • Completion is monitored by thin-layer chromatography (TLC) or HPLC.

Nitro Reduction

  • The nitro intermediate is dissolved in ethanol or ethyl acetate, and hydrogen gas is bubbled through the solution in the presence of Pd/C catalyst (5–10%).
  • Reaction proceeds at room temperature or slightly elevated temperature (25–50 °C) for 6–12 hours.
  • Reaction progress is monitored by TLC or LC-MS.
  • After completion, the catalyst is filtered off, and solvent is removed under reduced pressure.

Purification and Characterization

  • The crude product is purified by flash chromatography using silica gel columns.
  • Elution typically uses a gradient from 0% to 50% ethyl acetate in hexanes.
  • The pure compound is characterized by NMR (¹H, ¹³C), mass spectrometry (MS), and melting point analysis.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Key Observations
Borylation of 2-ethoxy-3-nitropyridine Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc 80–100 °C, N2, 12–24 h 70–85 High regioselectivity for 5-position
Reduction of nitro to amine H2, Pd/C RT–50 °C, 6–12 h 80–90 Clean conversion, minimal side products
Purification Flash chromatography Silica gel, EtOAc/hexanes gradient Obtains analytically pure compound

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Cross-Coupling Products: Biaryl compounds or other coupled products depending on the halide used.

    Oxidation Products: Boronic acids or borate esters.

    Substitution Products: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The ethoxy and amine groups can also participate in various chemical transformations, adding to the compound’s versatility.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties References
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Ethoxy (2), Bpin (5), NH₂ (3) C₁₃H₂₀BN₂O₃ 278.12 Not explicitly listed Drug intermediates (kinase inhibitors)
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Methoxy (2), Bpin (5), NH₂ (3) C₁₂H₁₈BN₂O₃ 264.10 893440-50-1 Enhanced solubility due to smaller alkoxy
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Cl (2), Bpin (5), NH₂ (3) C₁₁H₁₆BClN₂O₂ 254.52 1073354-96-7 Electrophilic coupling partner; higher reactivity
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Bpin (5), N(CH₃)₂ (3) C₁₃H₂₁BN₂O₂ 256.13 1425045-81-3 Reduced nucleophilicity for selective coupling
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine CF₃ (4), Bpin (5), NH₂ (2) C₁₂H₁₆BF₃N₂O₂ 288.07 944401-57-4 Enhanced metabolic stability (CF₃ group)
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Isopropoxy (3), Bpin (5), NH₂ (2) C₁₄H₂₃BN₂O₃ 278.16 1620574-92-6 Bulky substituent for steric control

Biological Activity

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is C12H19BN2O3C_{12}H_{19}BN_{2}O_{3}, with a molecular weight of 250.10 g/mol. Its structure features a pyridine ring substituted with an ethoxy group and a dioxaborolane moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane group can participate in reversible covalent bonding with nucleophiles such as amino acids in proteins. This property may enhance the compound's efficacy as a kinase inhibitor or in other enzymatic pathways.

Anticancer Activity

Research indicates that compounds similar to 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exhibit significant anticancer properties. The compound's ability to inhibit tyrosine kinases has been particularly noted. For instance:

  • Inhibition of c-MET and ALK : Studies have shown that derivatives of this compound can inhibit c-MET and ALK kinases effectively. This inhibition is crucial in the context of non-small cell lung cancer (NSCLC) treatment .
  • Cytotoxicity Assays : MTT assays conducted on various cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. The IC50 values were comparable to those of established inhibitors like crizotinib .

Other Biological Activities

Apart from anticancer effects, there are indications of other biological activities:

  • Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial properties against a range of pathogens.
  • Neuroprotective Effects : Preliminary research hints at potential neuroprotective effects in models of neurodegenerative diseases.

Case Studies

StudyFindings
MDPI Study on ProdrugsThis study highlighted the activation of prodrugs related to tyrosine kinase inhibitors where similar compounds showed enhanced activity upon activation by reactive oxygen species (ROS) .
Cytotoxicity in Cancer Cell LinesThe compound was tested across multiple cancer cell lines (H1993, H2228) showing significant cytotoxic effects with IC50 values indicating effective dose ranges .

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